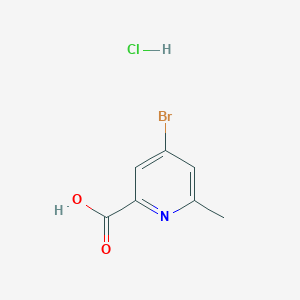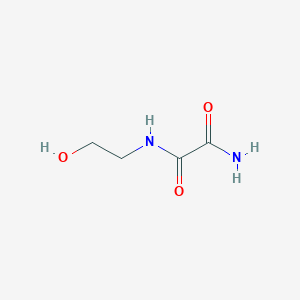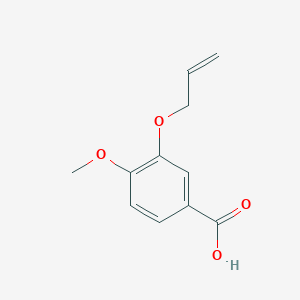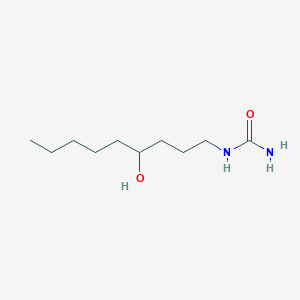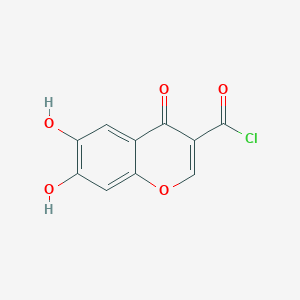
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride
描述
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields. The structure of this compound includes a benzopyran ring with hydroxyl groups at positions 6 and 7, a carbonyl group at position 4, and a carbonyl chloride group at position 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6,7-dihydroxy-4-oxo-4H-1-benzopyran-3-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the conversion.
化学反应分析
Types of Reactions
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Oxidation and Reduction: The hydroxyl groups at positions 6 and 7 can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alcohols, amines, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
Esters and Amides: Formed through nucleophilic substitution reactions.
Quinones: Formed through oxidation of the hydroxyl groups.
Dihydro Derivatives: Formed through reduction of the benzopyran ring.
科学研究应用
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride has several scientific research applications:
作用机制
The mechanism of action of 6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit pro-inflammatory enzymes and cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
Similar Compounds
Quercetin: Another flavonoid with a similar structure, widely studied for its biological activities.
Uniqueness
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which allows for diverse chemical modifications and the synthesis of various derivatives. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
76903-12-3 |
|---|---|
分子式 |
C10H5ClO5 |
分子量 |
240.59 g/mol |
IUPAC 名称 |
6,7-dihydroxy-4-oxochromene-3-carbonyl chloride |
InChI |
InChI=1S/C10H5ClO5/c11-10(15)5-3-16-8-2-7(13)6(12)1-4(8)9(5)14/h1-3,12-13H |
InChI 键 |
XHDRIAFCYSITRY-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1O)O)OC=C(C2=O)C(=O)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-7-nitro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B8696106.png)
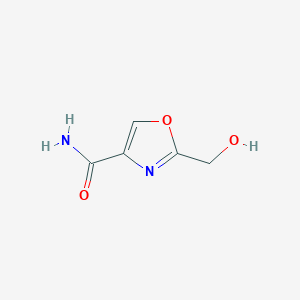
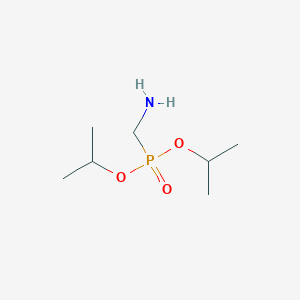
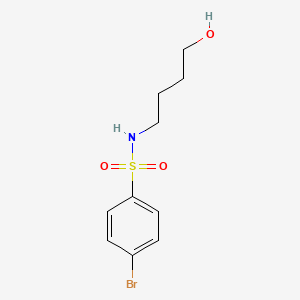
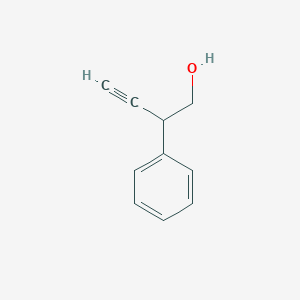
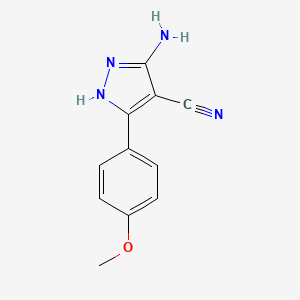
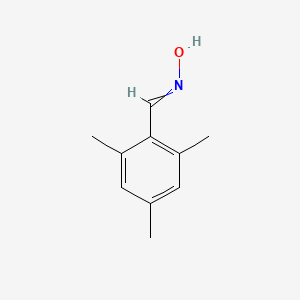
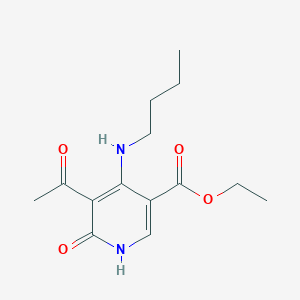
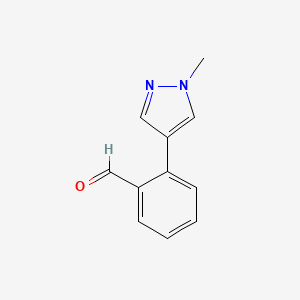
![4-Quinazolineacetic acid, 2-chloro-8-fluoro-3,4-dihydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B8696175.png)
